3-(Pyrrolidin-3-yl)pyridine dihydrochloride
Overview
Description
3-(Pyrrolidin-3-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2 It is a derivative of pyridine and pyrrolidine, two important heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-3-yl)pyridine dihydrochloride typically involves the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, followed by catalytic hydrogenation. The reaction is carried out in the presence of palladium on carbon (Pd/C) as a catalyst and hydrochloric acid (HCl) to facilitate the hydrogenation process . The reaction conditions include high temperature (130°C) and high pressure (90 atm) for an extended period (48 hours) to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar methods. The use of palladium on carbon as a catalyst and hydrochloric acid remains consistent, but the process is optimized for larger quantities and higher yields. The reaction mixture is typically refluxed, and the product is extracted using dichloromethane, followed by purification through distillation under reduced pressure .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-3-yl)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum (Pt) catalysts.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Pyrrolidin-3-yl)pyridine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The pyridine ring can participate in π-π interactions, while the pyrrolidine ring can form hydrogen bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
®-3-(Pyrrolidin-2-yl)pyridine dihydrochloride: A similar compound with a different substitution pattern on the pyrrolidine ring.
Pyrrolidinone derivatives: Compounds with a similar pyrrolidine ring structure but different functional groups.
Uniqueness
3-(Pyrrolidin-3-yl)pyridine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-pyrrolidin-3-ylpyridine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-2-8(6-10-4-1)9-3-5-11-7-9;;/h1-2,4,6,9,11H,3,5,7H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODXDTFXIITSIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CN=CC=C2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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